![molecular formula C9H16N2O5S2 B14701263 3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid CAS No. 21631-30-1](/img/structure/B14701263.png)
3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an acetamido group, a carboxyethyl group, and a sulfanylmethylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid involves multiple steps, typically starting with the preparation of the acetamido and carboxyethyl groups. These groups are then linked through a series of reactions involving sulfanylmethylsulfanyl intermediates. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- **3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid
- 2-acetamido-3-(benzylseleno)-3-methylbutyric acid
- 2-(2-hydroxyethylamino)-3-methylbutyric acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
21631-30-1 |
|---|---|
分子式 |
C9H16N2O5S2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid |
InChI |
InChI=1S/C9H16N2O5S2/c1-5(12)11-7(9(15)16)3-18-4-17-2-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t6?,7-/m0/s1 |
InChI 键 |
KXLLUVVNYPFZTI-MLWJPKLSSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSCSCC(C(=O)O)N)C(=O)O |
规范 SMILES |
CC(=O)NC(CSCSCC(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


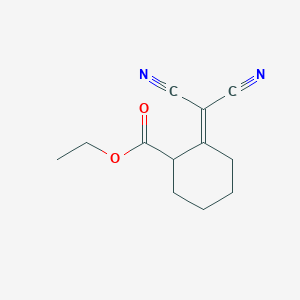


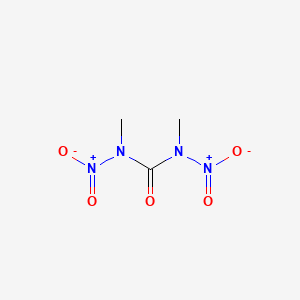
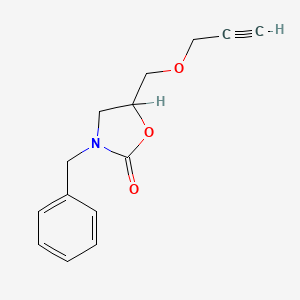


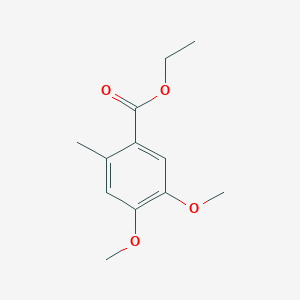
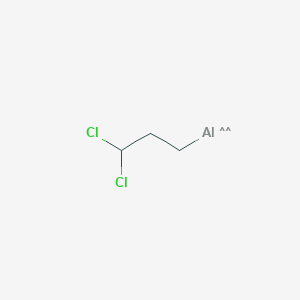
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
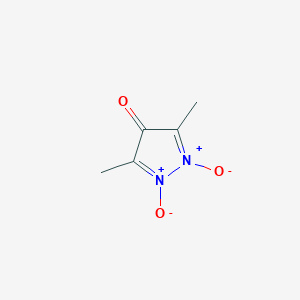
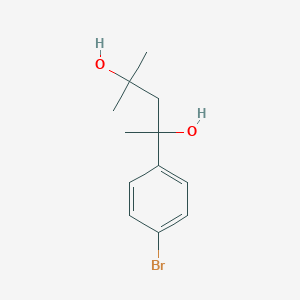
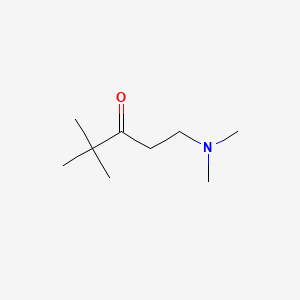
![Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate](/img/structure/B14701278.png)
